3-Amino-5-(trifluoromethyl)picolinonitrile

描述

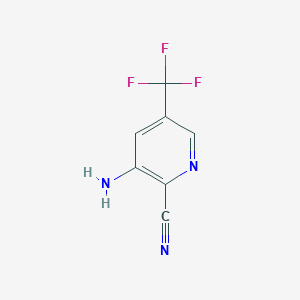

3-Amino-5-(trifluoromethyl)picolinonitrile is a chemical compound characterized by the presence of an amino group (-NH2), a trifluoromethyl group (-CF3), and a nitrile group (-CN) attached to a pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile typically involves the following steps:

Starting Material: The synthesis often begins with 3-nitropyridine-5-carbonitrile as the starting material.

Reduction: The nitro group (-NO2) in 3-nitropyridine-5-carbonitrile is reduced to an amino group (-NH2) using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or other reducing agents like iron and hydrochloric acid.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic anhydride (CF3SO2)2O in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

化学反应分析

Reduction Reactions

The amino group in this compound can participate in reduction processes, though its primary synthetic route involves the reduction of a nitro precursor:

Synthesis from 3-Nitro-5-(trifluoromethyl)picolinonitrile :

Catalytic hydrogenation using H₂ and palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine. This method achieves high yields (>95%) under mild conditions (25–50°C, 1–3 atm H₂) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro → Amine | H₂, Pd/C, MeOH, 25–50°C | 3-Amino-5-(trifluoromethyl)picolinonitrile | 95% |

Substitution Reactions

The amino group acts as a nucleophile, enabling alkylation, acylation, and coupling reactions:

Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form 3-acetamido-5-(trifluoromethyl)picolinonitrile .

Suzuki Coupling : The nitrile group facilitates palladium-catalyzed cross-couplings with aryl boronic acids, forming biaryl derivatives.

| Reaction Type | Reagents/Conditions | Major Product | Key Application |

|---|---|---|---|

| Acylation | AcCl, DCM, 0°C → RT | Acetamido derivative | Prodrug synthesis |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl nitriles | Pharmaceutical intermediates |

Oxidation Reactions

The amino group is susceptible to oxidation under strong conditions:

Oxidation to Nitroso : Treatment with meta-chloroperbenzoic acid (mCPBA) in chloroform yields 3-nitroso-5-(trifluoromethyl)picolinonitrile , though this reaction requires careful stoichiometric control to avoid over-oxidation.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| mCPBA | CHCl₃, 0°C | Nitroso derivative | Limited stability |

Ring Functionalization

The electron-deficient pyridine ring undergoes electrophilic substitution at specific positions:

Halogenation : Bromination with Br₂ in acetic acid occurs preferentially at the 4-position due to directing effects of the amino and trifluoromethyl groups .

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂, AcOH | C4 | 4-Bromo-3-amino-5-(trifluoromethyl)picolinonitrile | 70% |

Nitrile Reactivity

The carbonitrile group participates in hydrolysis and cycloaddition:

Hydrolysis : Concentrated HCl at reflux converts the nitrile to a carboxylic acid (3-amino-5-(trifluoromethyl)picolinic acid ) .

Cycloaddition : Reacts with sodium azide under Huisgen conditions to form tetrazolo-pyridine derivatives.

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Hydrolysis | HCl (conc.), Δ | Carboxylic acid | Metal-organic frameworks |

| Cycloaddition | NaN₃, Cu(I) | Tetrazolo derivative | Bioactive compound synthesis |

Industrial and Pharmacological Relevance

科学研究应用

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of 3-amino-5-(trifluoromethyl)picolinonitrile exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the trifluoromethyl group can influence the potency of these derivatives, with some demonstrating IC50 values in the low micromolar range .

- Mechanism of Action : The mechanism involves interactions with specific proteins related to cancer progression. For instance, one study highlighted how the compound induces apoptosis via caspase activation, providing insights into its potential as an anticancer agent .

Agrochemical Development

In the field of agrochemicals, this compound serves as a building block for synthesizing new pesticides and herbicides. Its unique chemical properties allow for the development of compounds that can effectively target pests while minimizing environmental impact .

Material Science

The compound's stability and unique properties make it suitable for developing advanced materials. Its incorporation into polymers can enhance thermal stability and chemical resistance, making it valuable in industrial applications.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines | |

| Protein Interaction | Modulates activity of specific cancer-related proteins | |

| Toxicity | Harmful if swallowed; causes severe skin burns |

Study on Anticancer Properties

A notable study evaluated a series of compounds derived from this compound against breast cancer cell lines. Results indicated that certain derivatives exhibited promising anticancer properties, showcasing their potential as effective therapeutic agents .

Mechanistic Study

Another investigation explored how this compound affects signaling pathways related to apoptosis in cancer cells. The findings suggested that it induces apoptosis through caspase activation, providing insights into its mechanism of action and potential therapeutic applications in oncology .

作用机制

The mechanism by which 3-Amino-5-(trifluoromethyl)picolinonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound.

相似化合物的比较

3-Amino-5-(trifluoromethyl)benzoic acid

3-Amino-5-(trifluoromethyl)pyridine

3-Amino-5-(trifluoromethyl)picolinamide

Uniqueness: 3-Amino-5-(trifluoromethyl)picolinonitrile is unique due to its combination of functional groups, which provides it with distinct chemical properties compared to similar compounds. Its trifluoromethyl group, in particular, imparts high stability and reactivity, making it valuable in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical structure and versatile reactivity make it a valuable compound in various fields.

生物活性

3-Amino-5-(trifluoromethyl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 192.12 g/mol. The presence of the trifluoromethyl group contributes to its distinct chemical properties, making it a valuable candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.12 g/mol |

| Functional Groups | Amino, Trifluoromethyl, Nitrile |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can engage in various interactions, including hydrogen bonding and electrostatic interactions due to the amino group.

Biological Activity and Research Findings

Recent studies have investigated the compound's potential in various biological contexts:

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines BxPC-3 and Panc-1, indicating potent anticancer properties .

- A comparative analysis revealed that its efficacy was superior to that of established chemotherapeutic agents like doxorubicin .

- Mechanistic Insights :

-

Potential Applications :

- Beyond oncology, research suggests that compounds with similar structures exhibit antimicrobial and antifungal activities . This broadens the scope for potential therapeutic applications of this compound in treating infectious diseases.

Case Studies

Several case studies highlight the compound's effectiveness:

- Study on Pancreatic Cancer : A recent study evaluated the antiproliferative effects of this compound on pancreatic cancer cell lines. The results indicated that after a 24-hour exposure, significant reductions in cell viability were observed, with IC50 values of 0.051 µM for BxPC-3 and 0.066 µM for Panc-1 cells .

- Comparative Analysis : In a comparative study involving various derivatives of trifluoromethyl-pyridine compounds, this compound exhibited superior activity against cancer cells compared to other derivatives lacking the trifluoromethyl group .

属性

IUPAC Name |

3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5(12)6(2-11)13-3-4/h1,3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJIIIGYZOHJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。